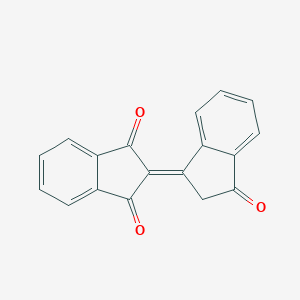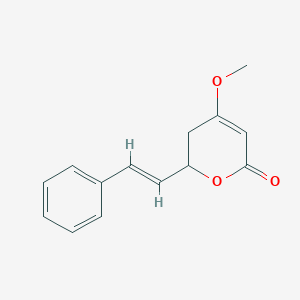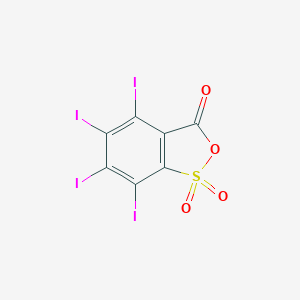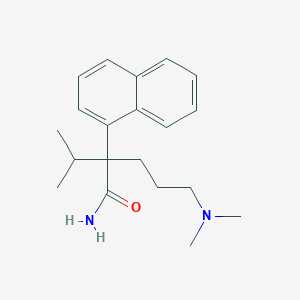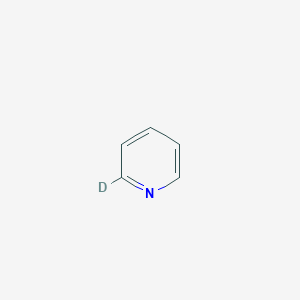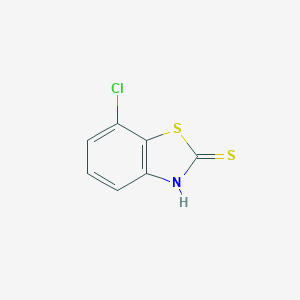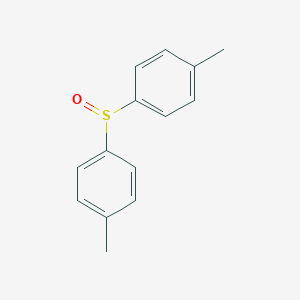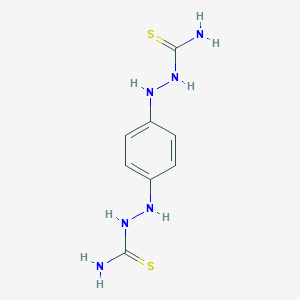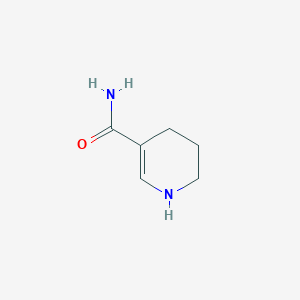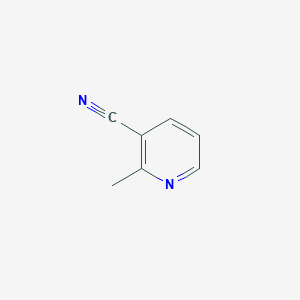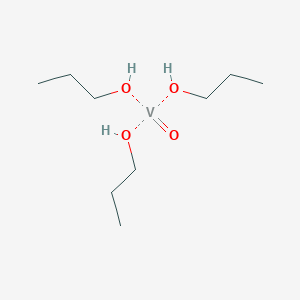
Oxotripropoxyvanadium
Descripción general
Descripción
Oxotripropoxyvanadium(V) is a chemical compound with the molecular formula C9H23O4V . It is also known by other names such as Vanadium (V) oxytripropoxide .
Synthesis Analysis
The synthesis of Oxotripropoxyvanadium(V) or similar vanadium complexes has been reported in several studies . For instance, one study reported the synthesis and characterization of oxovanadium (IV) complexes with [NNO] donor ligands . The oxovanadium (IV) complexes were synthesized and characterized by ESI-HRMS, elemental (CHN) analysis, and spectroscopic (UV-Vis, IR, and EPR) techniques .
Physical And Chemical Properties Analysis
The physical and chemical properties of Oxotripropoxyvanadium(V) include its molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, formal charge, complexity, and isotope atom count .
Aplicaciones Científicas De Investigación
-
Oxidative Catalytic Applications
- Field: Chemistry, specifically catalysis .
- Application: Polyoxovanadates (POVs), which may include Oxotripropoxyvanadium, have received widespread attention in catalytic applications due to their various structures and remarkable redox properties .
- Method: By introducing a second transition metal, POV-based inorganic–organic hybrid (POVH) catalysts show increasing stability and more catalytic active sites compared with pure POVs .
- Results: These catalysts have been used in the oxidative conversion of organic compounds, including thiophene derivatives, thioethers, alkanes, alcohols, and alkenes, and oxidative detoxification of a sulfur mustard simulant or degradation of lignin .
-
Flavonoid Metal Complexes
- Field: Biochemistry .
- Application: Flavonoids, which are widely occurring polyphenol compounds of plant origin, can coordinate metal ions and form complexes . Oxotripropoxyvanadium could potentially be used in such complexes.
- Method: Due to the presence of carbonyl and hydroxyl groups in flavonoids, they can coordinate metal ions and form complexes .
- Results: Metal complexes of flavonoids have many interesting properties: they are colored, often fluorescent, anti- or pro-oxidant, antimicrobial, antiproliferative and biologically active in many other ways .
-
Optoelectrical Applications
- Field: Material Science .
- Application: Nitrophenyl supported poly (1,3,4-oxadiazole)s, which may include Oxotripropoxyvanadium, have been found to possess charge transfer characteristics .
- Method: These compounds were synthesized by a dehydrocyclization reaction, and then reinforced with TiO2 nanoparticles .
- Results: Along with good mechanical properties, these compounds showed high fluorescent quantum yield, presenting them as promising candidates for PLED fabrication . Interestingly, the current–voltage (I–V) characteristics propose their additional application as semiconducting packaging materials for optoelectronic devices .
Safety And Hazards
Propiedades
IUPAC Name |
oxovanadium;propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3H8O.O.V/c3*1-2-3-4;;/h3*4H,2-3H2,1H3;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNANEOQLCKOKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCO.CCCO.CCCO.O=[V] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24O4V | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301310554 | |
| Record name | (T-4)-Oxotripropoxyvanadium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301310554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxotripropoxyvanadium | |
CAS RN |
1686-23-3 | |
| Record name | Oxotripropoxyvanadium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001686233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (T-4)-Oxotripropoxyvanadium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301310554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxotripropoxyvanadium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.338 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




